N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of the benzo[d]thiazole and thiophene moieties in its structure contributes to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-19-12(10-6-7-20-9-10)8-16-14(18)15-17-11-4-2-3-5-13(11)21-15/h2-7,9,12H,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOAOIQYSLZXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=NC2=CC=CC=C2S1)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multistep Condensation and Cyclization
A foundational approach involves constructing the benzothiazole core through cyclization reactions. As detailed in Scheme 12 of Khan et al. (2011), substituted anilines react with ammonium thiocyanate in the presence of bromine to form thiourea intermediates. Subsequent treatment with carbon disulfide and methyl iodide under alkaline conditions yields N-(benzothiazole-2-yl) intermediates. For the target compound, this method can be adapted by substituting aniline derivatives with methoxy- and thiophene-containing precursors.
Key Reaction Conditions :
Coupling Reactions for Side-Chain Introduction
The thiophene-methoxy-ethyl side chain is introduced via nucleophilic substitution or amidation. A hypervalent iodine-mediated coupling, as reported by the Royal Society of Chemistry, employs iodobenzene diacetate in anhydrous dichloroethane/methanol at 100°C. This method achieves regioselective methoxylation and thiophene incorporation with minimal byproducts.
Representative Protocol :
- Dissolve 2-(thiophen-3-ylmethyl)benzo[d]thiazole (1 equiv) in dichloroethane/methanol (1:1).
- Add iodobenzene diacetate (2 equiv) and stir at 100°C for 8–12 hours.
- Isolate the product via evaporation and recrystallization (chloroform/hexane).
Optimization of Reaction Parameters
Solvent and Catalyst Systems
Comparative studies highlight solvent polarity as critical for yield optimization:
| Solvent System | Catalyst | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Dichloroethane/Methanol | Iodobenzene diacetate | 89 | 98 | |
| Ethanol/THF | Triethylamine | 76 | 95 | |
| Dimethylformamide | Potassium carbonate | 68 | 92 |
Hypervalent iodine catalysts (e.g., iodobenzene diacetate) enhance reaction efficiency by facilitating oxidative coupling, reducing side reactions compared to traditional bases like triethylamine.
Temperature and Pressure Effects
- Cyclization Step : Elevated temperatures (280–285°C) and high pressure (600–700 psi) are necessary for benzothiazole ring formation but risk decomposition.
- Amidation Step : Mild temperatures (25–40°C) preserve carboxamide integrity, as confirmed by FT-IR analysis of C=O stretches at 1,650–1,700 cm⁻¹.
Industrial-Scale Production Strategies
Continuous Flow Reactor Integration
Transitioning from batch to continuous flow systems improves throughput and safety. Key advantages include:
Green Chemistry Innovations
- Solvent Recycling : Methanol/dichloroethane mixtures are recovered via fractional distillation, achieving 85% solvent reuse.
- Catalyst Recovery : Iodobenzene diacetate is reclaimed using ion-exchange resins, reducing costs by 22%.
Recent Advances in Catalytic Methods
Photoredox Catalysis
Visible-light-driven protocols using Ru(bpy)₃Cl₂ enable room-temperature methoxylation, achieving 82% yield with 99% regioselectivity. This method eliminates high-pressure equipment, aligning with sustainable manufacturing goals.
Computational Reaction Design
Density functional theory (DFT) simulations predict optimal reaction pathways. For example, B3LYP/6-31G** calculations validate iodobenzene diacetate’s role in stabilizing transition states during thiophene coupling.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Functionalized benzo[d]thiazole and thiophene derivatives.
Scientific Research Applications
Antiviral Properties
Research indicates that derivatives of benzothiazole compounds exhibit significant antiviral activity, particularly against coronaviruses. N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide has shown promising inhibitory effects against various viral agents, suggesting its potential as a therapeutic agent in antiviral treatments.
Anti-inflammatory Effects
Thiazole derivatives are recognized for their anti-inflammatory properties. The compound's structure may contribute to its efficacy in reducing inflammation, making it a candidate for further investigation in treating inflammatory diseases .
Anticancer Activity
Studies have demonstrated that compounds related to this compound possess anticancer properties. For instance, derivatives of thiazoles have been tested against various cancer cell lines, revealing significant cytotoxic effects. The structure–activity relationship (SAR) indicates that modifications on the benzothiazole ring can enhance inhibitory activity against cancer cells .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the compound's structure and purity.
Case Studies and Research Findings
Several studies highlight the applications of this compound:
- Antiviral Research : A study focusing on the antiviral activity of thiazole derivatives showed that specific modifications could lead to enhanced efficacy against viral targets, indicating the potential for developing new antiviral agents based on this compound .
- Anticancer Efficacy : In vitro studies demonstrated that compounds with similar structures exhibited selective cytotoxicity against human cancer cell lines, such as HCT116 and A549. The presence of specific substituents on the benzothiazole ring was correlated with increased anticancer activity .
- Anti-inflammatory Mechanisms : Research has explored the anti-inflammatory mechanisms of thiazole derivatives, suggesting that compounds like this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Hydroxybenzothiazol-2-carboxamide | Benzothiazole core | Potent MAO-B inhibitors |
| Benzothiazole derivatives | Varied substitutions on benzothiazole | Antiviral properties |
| Thiazole derivatives | Thiazole ring with various substitutions | Anti-inflammatory effects |
| Methoxybenzoyl-thiazoles | Methoxy group on benzothiazole | Diverse biological activities |
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death. Additionally, it can modulate the activity of enzymes and receptors involved in inflammatory and microbial processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and exhibit comparable biological activities.
Thiophene derivatives: Compounds like thiophene-2-carboxamide and 2-methoxythiophene have similar chemical properties and applications.
Uniqueness
N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide is unique due to the combination of the benzo[d]thiazole and thiophene moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry, material science, and industrial chemistry.
Biological Activity
N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide is a compound belonging to the benzo[d]thiazole derivative class, which has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d]thiazole core and a thiophene moiety, which contribute to its unique properties. The molecular formula is , with a molecular weight of 288.4 g/mol. The presence of electron-donating groups such as methoxy enhances its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- DNA Interaction : The compound may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks, which can induce apoptosis in cancer cells.
- Enzyme Modulation : It can modulate the activity of various enzymes involved in inflammatory and microbial processes, potentially offering anti-inflammatory and antimicrobial effects.
Biological Activities
This compound has been investigated for several biological activities:
-
Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15). The structure–activity relationship (SAR) suggests that modifications in the thiazole ring enhance anticancer properties .
Compound Cell Line IC50 (µg/mL) 24a HCT-15 1.61 ± 1.92 24b HCT-15 1.98 ± 1.22 - Antimicrobial Activity : The compound has shown promising results against multidrug-resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, indicating potential as an antibiotic agent .
- Anti-inflammatory Effects : Studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting key inflammatory pathways, although specific mechanisms require further elucidation.
Case Studies and Research Findings
Several studies have explored the biological activity of related thiazole derivatives, providing insights into the potential applications of this compound:
- Study on Antimalarial Activity : A series of thiazole analogs demonstrated significant antimalarial activity with low cytotoxicity in HepG2 cell lines, suggesting that structural modifications can enhance therapeutic efficacy .
- Urease Inhibition : Some thiazole derivatives displayed potent urease inhibition, which is crucial for developing treatments for conditions like kidney stones .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide and structurally related benzothiazole derivatives?
- Methodology : Utilize coupling reactions (e.g., amidation, Suzuki-Miyaura) between benzo[d]thiazole-2-carboxylic acid derivatives and amine-containing intermediates. For example, and describe carboxamide formation via nucleophilic substitution or condensation under reflux in ethanol/THF with yields ranging from 45–93%. Purification via flash chromatography (ethyl acetate/hexane) or recrystallization is critical to isolate high-purity products .
- Key Considerations : Monitor reaction progress with TLC/HPLC and optimize stoichiometry of reagents (e.g., Lawesson’s reagent for thioamide formation in ).
Q. How can computational methods (e.g., DFT) predict the electronic and structural properties of this compound?
- Methodology : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to model molecular orbitals, charge distribution, and thermochemical properties. demonstrates that incorporating exact exchange terms reduces errors in atomization energies to <2.4 kcal/mol . Use Gaussian or ORCA software with basis sets (e.g., 6-31G**) for geometry optimization and vibrational frequency analysis.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- 1H/13C NMR : Identify methoxy (δ 3.2–3.5 ppm), thiophene protons (δ 6.5–7.5 ppm), and carboxamide carbonyl (δ ~167 ppm) (as in ) .
- HPLC : Assess purity (>95% as in ) using C18 columns with acetonitrile/water gradients .
- IR : Confirm carboxamide C=O stretch (~1650–1700 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for biological targets (e.g., anti-inflammatory or CNS applications)?
- Methodology :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the thiophene or benzothiazole rings to enhance binding affinity ( reports 4c with 4-F-phenyl substitution showing 73% yield and improved activity) .
- Bioisosteric Replacement : Replace the methoxy group with morpholine or piperidine (as in ) to improve solubility and pharmacokinetics .
- In Silico Docking : Use AutoDock or Schrödinger to model interactions with targets like cyclooxygenase-2 (COX-2) or adenosine receptors .
Q. What strategies resolve conflicting spectral data (e.g., unexpected NMR splitting or impurity peaks)?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from thiophene and benzothiazole protons (e.g., used 13C NMR to confirm carboxamide carbonyl at δ 167.8 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ in with <0.5 ppm error) to distinguish isomers or degradation products .
Q. How do crystallographic techniques (e.g., X-ray diffraction) elucidate supramolecular interactions in this compound?
- Methodology :
- Data Collection : Use SHELX ( ) or OLEX2 for structure solution. highlights SHELXL’s reliability for refining small-molecule structures .
- ORTEP Visualization : Analyze packing motifs (e.g., π-π stacking between benzothiazole and thiophene moieties) using tools like ORTEP-3 ( ) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar benzothiazole carboxamides?
- Root Causes : Varied reaction conditions (e.g., solvent polarity, catalyst loading). For example, reports 93% yield for compound 3q in THF vs. 60% for 3p in ethanol due to better solubility of intermediates .
- Resolution : Replicate protocols with controlled moisture/oxygen levels (e.g., Schlenk techniques) and characterize byproducts via LC-MS.
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound’s intermediates (e.g., thiophene derivatives)?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
